molecular formula C10H32BN3O8 B12692705 Bis(bis(2-hydroxyethyl)ammonium) (2-hydroxyethyl)ammonium orthoborate CAS No. 85252-30-8

Bis(bis(2-hydroxyethyl)ammonium) (2-hydroxyethyl)ammonium orthoborate

Cat. No.: B12692705
CAS No.: 85252-30-8
M. Wt: 333.19 g/mol
InChI Key: QXWBGEUYVSJYJR-UHFFFAOYSA-Q
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Description

EINECS 286-547-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications across various scientific fields.

Chemical Reactions Analysis

EINECS 286-547-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EINECS 286-547-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrially, it may be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of EINECS 286-547-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its application .

Properties

CAS No.

85252-30-8

Molecular Formula

C10H32BN3O8

Molecular Weight

333.19 g/mol

IUPAC Name

bis(2-hydroxyethyl)azanium;2-hydroxyethylazanium;borate

InChI

InChI=1S/2C4H11NO2.C2H7NO.BO3/c2*6-3-1-5-2-4-7;3-1-2-4;2-1(3)4/h2*5-7H,1-4H2;4H,1-3H2;/q;;;-3/p+3

InChI Key

QXWBGEUYVSJYJR-UHFFFAOYSA-Q

Canonical SMILES

B([O-])([O-])[O-].C(CO)[NH3+].C(CO)[NH2+]CCO.C(CO)[NH2+]CCO

Origin of Product

United States

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